molecular formula C16H14N2O2 B3140635 2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine CAS No. 478032-23-4

2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine

Cat. No. B3140635
CAS RN: 478032-23-4
M. Wt: 266.29 g/mol
InChI Key: FVGGODGIONPBDP-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine” is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The methoxyphenoxy and naphthyridine groups suggest that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar naphthyridine ring system, with a methoxyphenoxy group at the 2-position and a methyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Novel Heterocyclic Systems Synthesis

Research on the synthesis of novel annulated products from aminonaphthyridinones, including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," has shown the formation of new heterocyclic systems. These studies explore the reactivity of these compounds, leading to the discovery of new chemical structures with potential applications in medicinal chemistry and drug development (Deady & Devine, 2006).

Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones

Another study focused on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, providing insight into the chemical reactions and conditions required to produce these derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Manoj & Prasad, 2010).

Anticancer Activity of Naphthyridine Derivatives

A study on the synthesis and cell line activity of angular benzofuro fused naphthyridines, including derivatives of "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine," evaluated their cytotoxicity against cancer cell lines. This research highlights the potential of these compounds as anticancer agents, opening new avenues for the development of targeted cancer therapies (Murugesh, Selvakumar, & Rajendran, 2014).

Synthesis and Photophysical Characterization for OLEDs

Research on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, potentially including "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine" derivatives, investigated their application in organic light emitting diodes (OLEDs). This study demonstrates the relevance of these compounds in developing advanced materials for electronics and photonics (García-López et al., 2014).

Antitumor Agents Targeting Tumorigenic Cell Lines

A study on the design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents, which could include "2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine" derivatives, targeted tumorigenic cell lines. The research provided insights into the compounds' mechanism of action, showing promising results for the development of new anticancer drugs (Liu et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without knowing its intended use or biological target. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-(4-methoxyphenoxy)-5-methyl-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-14-7-8-16(18-15(14)9-10-17-11)20-13-5-3-12(19-2)4-6-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGODGIONPBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-5-methyl-1,6-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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